CEFIXIME

Übersicht

Beschreibung

CEFIXIME, known chemically as this compound, is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease . This compound works by disrupting the bacterial cell wall, leading to the death of the bacteria .

Wissenschaftliche Forschungsanwendungen

Cefixime has several scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.

Biology: this compound is used in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.

Industry: This compound is used in the pharmaceutical industry to develop new antibiotics and to study the production processes of cephalosporins

Wirkmechanismus

Cefixime, also known as Suprax, this compound(E)-form, (E)-Cefixime, or Cefspan, is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections .

Target of Action

The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to the PBPs . This binding results in the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . The inhibition of these essential PBPs leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The β-lactam ring of this compound inhibits bacterial cell wall synthesis by binding to the PBPs, which then results in lysis . Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

After a 200 mg intravenous or oral dose, the absolute bioavailability of this compound is 50 per cent . Because food has no effect on peak serum concentrations or on the extent of drug absorption, this compound can be taken with or without meals .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lose their structural integrity, leading to cell lysis and death .

Action Environment

The degradation efficiency of this compound is greatly influenced by the functional parameters . For instance, under acidic conditions with a contact duration of 2 min, a moderate catalyst dosage, and higher pollutant concentration, a degradation rate of 89.8% was achieved . The concentration of this compound decreases gradually with time when stored at different conditions .

Biochemische Analyse

Biochemical Properties

Suprax exerts its bactericidal effect by attaching to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis, thus causing damage to the bacterial cell wall . This interaction with PBPs disrupts the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity .

Cellular Effects

Suprax’s inhibition of peptidoglycan synthesis leads to a weakening of the bacterial cell wall, causing cell lysis and death . This impacts various types of bacterial cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Suprax involves its binding to PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these proteins, Suprax inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

Following oral dosing, Suprax attains peak serum levels in approximately 4 hours . The half-life is about 3 to 4 hours and is not dose-dependent . Cefixime is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available resources, the general dosage for adults is 400 mg daily . Pediatric patients six months and older are recommended a dosage of 8 mg/kg/day .

Metabolic Pathways

Suprax is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Transport and Distribution

Suprax is distributed throughout the body following oral administration . It is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .

Subcellular Localization

As an antibiotic, Suprax does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, specifically the enzymes (PBPs) involved in peptidoglycan synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cefixime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of 7-ACA with a suitable acylating agent to introduce the side chain at the 7-position.

Industrial Production Methods

In industrial settings, this compound is produced using a combination of chemical synthesis and fermentation processes. The fermentation process is used to produce the starting material, 7-ACA, which is then chemically modified to produce this compound. The production process involves several purification steps to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cefixime undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and can be used to develop new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Cefixime is part of the third-generation cephalosporins, which also include ceftriaxone, cefotaxime, and ceftazidime. Compared to these compounds, this compound has a broader spectrum of activity against Gram-negative bacteria and is more stable in the presence of beta-lactamases . it is less effective against Gram-positive bacteria compared to first- and second-generation cephalosporins .

List of Similar Compounds

- Ceftriaxone

- Cefotaxime

- Ceftazidime

- Cefdinir

- Cefpodoxime

These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and clinical uses .

Biologische Aktivität

Cefixime is a third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity. It is primarily used for treating infections caused by susceptible bacteria, including various strains of Gram-positive and Gram-negative organisms. This article provides an in-depth overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this through the following processes:

- Beta-lactam Ring : this compound contains a beta-lactam ring that binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inhibits transpeptidation, a crucial step in the formation of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death .

- Resistance to Beta-lactamases : this compound is notably resistant to hydrolysis by many beta-lactamases, which allows it to remain effective against certain strains that are resistant to other antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Approximately 40-50% of this compound is absorbed when taken orally, with food having no significant impact on its absorption rates .

- Half-life : The elimination half-life of this compound ranges from 3 to 4 hours, allowing for convenient dosing schedules (typically once or twice daily) .

- Distribution : this compound is not extensively bound to serum proteins (about 31% free fraction), making it effective at lower concentrations .

- Renal Clearance : The drug’s clearance is significantly affected in patients with renal insufficiency, necessitating dosage adjustments in such populations .

Clinical Efficacy

This compound has been shown to be effective against a variety of pathogens:

| Pathogen | Activity |

|---|---|

| Enterobacteriaceae | Highly active |

| Haemophilus influenzae | Highly active |

| Streptococcus pneumoniae | Highly active |

| Staphylococcus aureus | Little activity |

| Pseudomonas aeruginosa | Inactive |

This compound has demonstrated clinical efficacy in treating conditions such as:

- Acute Uncomplicated Urinary Tract Infections : Comparable effectiveness to co-trimoxazole and amoxicillin .

- Acute Otitis Media : Similar effectiveness as cefaclor and amoxicillin in pediatric populations .

- Lower Respiratory Tract Infections : Effective against common pathogens involved in these infections .

Case Studies

Several studies have highlighted the effectiveness and safety profile of this compound:

- Study on Pediatric Patients with Otitis Media :

- Comparative Study in Adults with Respiratory Infections :

- Elderly Population Pharmacokinetics :

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

Eigenschaften

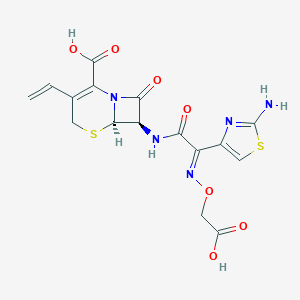

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-VINNURBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-56-2, 79350-37-1 | |

| Record name | Cefixime anhydrous, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFIXIME ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefixime exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. [, , ] By binding to these PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Which bacterial species are particularly susceptible to this compound?

A2: this compound demonstrates in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative organisms, including: [, ]* Streptococcus pneumoniae* Streptococcus pyogenes* Escherichia coli* Proteus mirabilis* Klebsiella species* Haemophilus influenzae (β-lactamase positive and negative)* Moraxella (Branhamella) catarrhalis (β-lactamase positive and negative)

Q3: What is the molecular formula and weight of this compound?

A3: this compound trihydrate, the most common form, has the molecular formula C16H15N5O7S2·3H2O and a molecular weight of 507.5 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, several spectroscopic methods are employed for this compound characterization, including:* Infrared (IR) Spectroscopy: Identifies functional groups and interactions, particularly in solid dispersions. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Utilized in quantitative analysis, often coupled with high-performance liquid chromatography (HPLC). [, , ]

Q5: How is this compound absorbed and distributed in the body?

A6: this compound is orally administered and exhibits variable absorption, influenced by factors like food intake and co-administered drugs. [] It achieves therapeutic concentrations in various tissues, including serum and cerebrospinal fluid. []

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes minimal metabolism. It is primarily excreted unchanged in the urine.

Q7: What is the impact of particle size on this compound bioavailability?

A8: Reducing this compound particle size to the nanoscale significantly enhances its dissolution rate, potentially leading to improved bioavailability. [, ]

Q8: What types of studies have been conducted to evaluate this compound efficacy?

A9: Various in vitro and in vivo studies have been performed, including:* Minimum Inhibitory Concentration (MIC) Determination: Assesses this compound potency against various bacterial isolates. [, , , ]* Clinical Trials: Evaluate this compound effectiveness in treating infections like urinary tract infections, respiratory tract infections, and gonorrhea. [, , , , , , ]

Q9: What are the known mechanisms of this compound resistance?

A10: this compound resistance can arise from various mechanisms, primarily:* Mutations in penA gene: Alterations in the penA gene, encoding PBP2, are frequently implicated in decreased susceptibility to this compound and other cephalosporins. [, , , ] These mutations can lead to mosaic structures in PBP2, reducing this compound binding affinity. [, ] * Overexpression of efflux pumps: Increased expression of efflux pumps can actively remove this compound from bacterial cells, decreasing its intracellular concentration.* Production of β-lactamases: Although this compound is relatively stable against some β-lactamases, certain enzymes can hydrolyze it, rendering it ineffective.

Q10: Is there cross-resistance between this compound and other antibiotics?

A11: Cross-resistance, particularly with other cephalosporins and β-lactam antibiotics, is possible due to shared resistance mechanisms. The emergence of multidrug-resistant Neisseria gonorrhoeae strains, exhibiting reduced susceptibility to this compound and other antibiotics like ciprofloxacin, poses a significant public health concern. [, , ]

Q11: What analytical techniques are commonly employed for this compound analysis?

A12: Several techniques are used for this compound quantification and characterization:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection, it offers high sensitivity and selectivity for quantifying this compound in biological samples like serum and cerebrospinal fluid. [, , , ]* High-Performance Thin Layer Chromatography (HPTLC): Utilized in the development and validation of methods for analyzing this compound nanosuspensions. []* Spectrophotometry: Employed in conjunction with derivative spectrophotometry or mixed-solvency techniques for the analysis of this compound tablets. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.